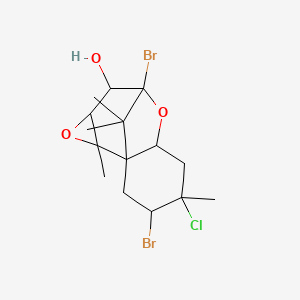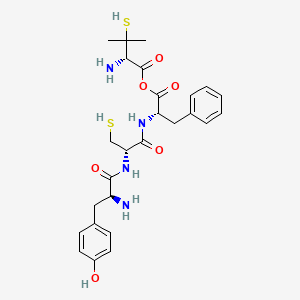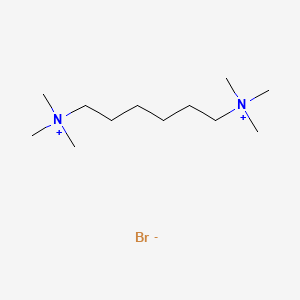
Bromuro de hexametonio
Descripción general
Descripción
El bromuro de hexametonio es un bloqueador ganglionar no despolarizante que actúa como un antagonista del receptor nicotínico neuronal. Primordialmente afecta los ganglios autónomos al unirse a los receptores de acetilcolina nicotínicos, inhibiendo así la transmisión de los impulsos nerviosos . Este compuesto ha sido utilizado históricamente en el tratamiento de la hipertensión y otros trastornos del sistema nervioso periférico .
Aplicaciones Científicas De Investigación
El bromuro de hexametonio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo en diversas reacciones químicas y estudios que involucran receptores de acetilcolina nicotínicos.
Biología: Empleado en estudios relacionados con las funciones del sistema nervioso autónomo y la neurotransmisión.
Medicina: Históricamente utilizado en el tratamiento de la hipertensión y otros trastornos del sistema nervioso periférico. Actualmente, se utiliza como una herramienta de investigación para estudiar los efectos de los bloqueadores ganglionares.
Mecanismo De Acción
El bromuro de hexametonio ejerce sus efectos bloqueando los receptores de acetilcolina nicotínicos neuronales (nAChRs) ubicados en los ganglios autónomos. Este bloqueo inhibe la transmisión de los impulsos nerviosos en los sistemas nervioso simpático y parasimpático. El compuesto actúa principalmente bloqueando el poro iónico del receptor, en lugar de competir con la acetilcolina por el sitio de unión .
Compuestos Similares:
Bromuro de Decametonio: Otro bloqueador ganglionar con propiedades similares pero con una estructura molecular diferente.
Clorhidrato de Mecamilamina: Un antagonista del receptor nicotínico no selectivo con aplicaciones más amplias en la investigación y la medicina.
Camsilato de Trimetafán: Un bloqueador ganglionar utilizado en el manejo de emergencias hipertensivas
Singularidad del this compound: El this compound es único debido a su acción específica sobre los receptores de acetilcolina nicotínicos en los ganglios autónomos. A diferencia de otros bloqueadores ganglionares, no afecta a los receptores de acetilcolina muscarínicos o a los receptores nicotínicos en la unión neuromuscular esquelética .
Análisis Bioquímico
Biochemical Properties
Hexamethonium bromide preferentially blocks nicotinic receptors at autonomic ganglia . It interacts with the neuronal nicotinic receptors in autonomic ganglia, which are necessary for transmission in all autonomic ganglia . Its action on these receptors is primarily through the block of the ion pore, rather than through competition with the binding site for acetylcholine .
Cellular Effects
By blocking the neuronal nicotinic receptors in autonomic ganglia, Hexamethonium bromide inhibits both the sympathetic and parasympathetic nervous systems . This blockade leads to various effects on cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Hexamethonium bromide involves its binding to the neuronal nicotinic receptors in autonomic ganglia . This binding blocks the ion pore of the receptor, thereby inhibiting the transmission of signals in the autonomic ganglia . This does not involve competition with the binding site for acetylcholine .
Temporal Effects in Laboratory Settings
It is known that it can cross the blood-brain barrier only at high doses .
Dosage Effects in Animal Models
In animal models, Hexamethonium bromide has been shown to attenuate sympathetic activity and blood pressure in spontaneously hypertensive rats . The effects of Hexamethonium bromide vary with different dosages, and high doses can lead to toxic or adverse effects .
Metabolic Pathways
It is known that it is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier .
Transport and Distribution
It is known that it can cross the blood-brain barrier only at high doses .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El bromuro de hexametonio puede sintetizarse a través de la reacción de la hexametilendiamina con bromuro de metilo. La reacción típicamente involucra los siguientes pasos:
- La mezcla de reacción se calienta bajo condiciones de reflujo para facilitar la formación de this compound.
- El producto luego se purifica mediante recristalización para obtener this compound puro .
Hexametilendiamina: se hace reaccionar con en un solvente como el etanol.
Métodos de Producción Industrial: En entornos industriales, la producción de this compound sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción y calidad del producto consistentes .
Análisis De Reacciones Químicas
Tipos de Reacciones: El bromuro de hexametonio principalmente experimenta reacciones de sustitución debido a la presencia de iones bromuro. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: El this compound puede reaccionar con nucleófilos como los iones hidróxido para formar hidróxido de hexametonio.
Reacciones de Oxidación: Bajo condiciones oxidativas, el this compound puede convertirse en sus derivados N-óxido correspondientes.
Reacciones de Reducción: La reducción del this compound puede conducir a la formación de hexametilendiamina.
Productos Principales:
Hidróxido de Hexametonio: Formado a través de reacciones de sustitución con iones hidróxido.
Derivados N-Óxido: Formado a través de reacciones de oxidación.
Hexametilendiamina: Formado a través de reacciones de reducción.
Comparación Con Compuestos Similares
Decamethonium Bromide: Another ganglionic blocker with similar properties but different molecular structure.
Mecamylamine Hydrochloride: A non-selective nicotinic receptor antagonist with broader applications in research and medicine.
Trimethaphan Camsylate: A ganglionic blocker used in the management of hypertensive emergencies
Uniqueness of Hexamethonium Bromide: Hexamethonium bromide is unique due to its specific action on the nicotinic acetylcholine receptors in the autonomic ganglia. Unlike other ganglionic blockers, it does not affect the muscarinic acetylcholine receptors or the nicotinic receptors at the skeletal neuromuscular junction .
Propiedades
Número CAS |
55-97-0 |
|---|---|
Fórmula molecular |
C12H30BrN2+ |
Peso molecular |
282.28 g/mol |
Nombre IUPAC |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;bromide |
InChI |
InChI=1S/C12H30N2.BrH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |
Clave InChI |
GBXQPDCOMJJCMJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-].[Br-] |
SMILES canónico |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Br-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
55-97-0 |
Descripción física |
Liquid |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
60-26-4 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
>54.3 [ug/mL] (The mean of the results at pH 7.4) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of hexamethonium bromide?
A1: Hexamethonium bromide acts primarily as a ganglion-blocking agent, preferentially blocking the transmission of nerve impulses through autonomic ganglia []. It demonstrates a stronger affinity for blocking the nicotinic acetylcholine receptors at these ganglia compared to muscarinic receptors [, ].
Q2: How does hexamethonium bromide affect blood pressure?
A2: Hexamethonium bromide can induce a fall in blood pressure, primarily due to its ganglion-blocking action. This effect is observed in both normotensive and hypertensive individuals [, ]. Specifically, it blocks the transmission of sympathetic nerve impulses, leading to a reduction in peripheral vascular resistance and cardiac output [, ]. This effect is often accompanied by postural hypotension [, ].
Q3: Can hexamethonium bromide influence the release of adrenaline from the adrenal glands?
A4: Research suggests that hexamethonium bromide can indirectly trigger the release of adrenaline (epinephrine) from the adrenal medulla []. This effect is likely a reflex response to the initial fall in blood pressure induced by the drug. This adrenaline release can partially counteract the hypotensive effect of the drug [].
Q4: How does hexamethonium bromide impact temperature regulation in the body?
A5: Studies indicate that hexamethonium bromide can cause a fall in body temperature, especially in environments with moderately low temperatures []. This effect is attributed to increased heat loss due to peripheral vasodilation, primarily in the skin [].
Q5: What is the chemical structure of hexamethonium bromide?
A6: Hexamethonium bromide is a bis-quaternary ammonium compound. Its chemical name is α:ω‐hexamethyldiaminohexane dibromide [].
Q6: What is the molecular formula and weight of hexamethonium bromide?
A6: The molecular formula of hexamethonium bromide is C12H30Br2N2. Its molecular weight is 362.2 g/mol.
Q7: How does the structure of hexamethonium bromide relate to its ganglion-blocking activity?
A8: The presence of two quaternary ammonium groups linked by a six-carbon chain (hexane) is crucial for the ganglion-blocking activity of hexamethonium bromide [, ]. Variations in the length of this carbon chain can significantly impact its potency and selectivity for different ganglia.
Q8: What is known about the stability of hexamethonium bromide?
A9: While the provided research does not delve into specific stability studies, it's known that hexamethonium bromide is poorly absorbed orally, necessitating parenteral administration for optimal effects [, ]. This suggests potential limitations in its formulation for oral delivery.
Q9: What safety precautions should be considered when working with hexamethonium bromide?
A9: The provided research primarily focuses on the pharmacological aspects of hexamethonium bromide. While specific SHE regulations are not discussed, researchers should consult relevant safety data sheets and adhere to standard laboratory safety practices when handling this compound.
Q10: How is hexamethonium bromide absorbed and distributed in the body?
A11: Hexamethonium bromide exhibits poor oral absorption [, ]. Intravenous or intramuscular administration is typically required for a more predictable and pronounced effect [, ]. Being a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier [].
Q11: What is the duration of action of hexamethonium bromide?
A12: The duration of action of hexamethonium bromide is relatively short, typically lasting for 4 hours after parenteral administration [].
Q12: Does the body develop tolerance to hexamethonium bromide?
A13: Yes, repeated administration of hexamethonium bromide can lead to tolerance, requiring escalating doses to achieve the same effect [, ].
Q13: Has hexamethonium bromide been studied in animal models of disease?
A14: Yes, several studies have used animal models to investigate the effects of hexamethonium bromide. For instance, it has been shown to improve survival rates in rat models of tourniquet shock []. It has also been used in studies investigating the role of the autonomic nervous system in various physiological processes in animals, including blood pressure regulation and respiratory responses to irritants [, , ].
Q14: What insights have been gained from clinical trials using hexamethonium bromide?
A15: Early clinical trials in the mid-20th century explored the use of hexamethonium bromide as a treatment for hypertension [, , , , ]. While it effectively lowered blood pressure in many patients, its use was often limited by side effects and the need for frequent parenteral administration [, , , ].
Q15: Are there any known mechanisms of resistance to hexamethonium bromide?
A15: The development of tolerance to hexamethonium bromide with repeated administration suggests potential for the development of resistance, although specific resistance mechanisms haven't been extensively studied in the provided research.
Q16: What are the potential side effects of hexamethonium bromide?
A17: Hexamethonium bromide can cause a range of side effects, largely due to its non-selective blockade of autonomic ganglia. Common side effects include postural hypotension, leading to dizziness and fainting, dry mouth, constipation, visual disturbances, and difficulty urinating [, , , , , ].
Q17: What analytical techniques have been used to study the effects of hexamethonium bromide?
A18: Various physiological measurements have been employed to assess the effects of hexamethonium bromide in research. These include blood pressure monitoring [, , , , ], heart rate measurement [], and assessment of vascular resistance in specific tissues like the skin [, ].
Q18: What is the historical context of hexamethonium bromide in medical research?
A20: Hexamethonium bromide played a significant role in the mid-20th century in understanding the autonomic nervous system and its role in blood pressure regulation []. It was one of the first effective drugs for treating hypertension, but its use declined with the advent of safer and more easily administered alternatives [, ].
Q19: How has research on hexamethonium bromide contributed to our understanding of physiology?
A21: Studies using hexamethonium bromide have been instrumental in elucidating the role of the autonomic nervous system in various physiological processes, including blood pressure control, temperature regulation, and gastrointestinal function [, , , ]. Its use in research has helped to clarify the distinct roles of sympathetic and parasympathetic pathways in these processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

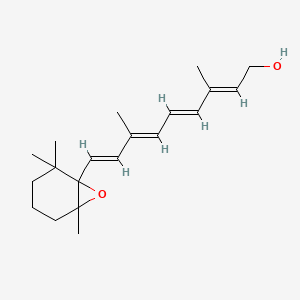
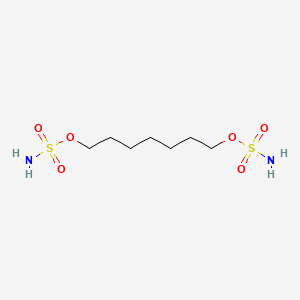
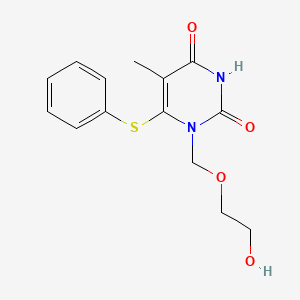
![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)
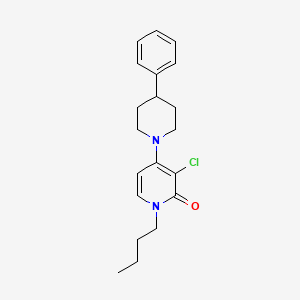
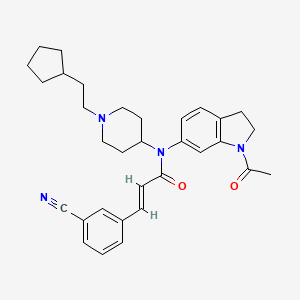
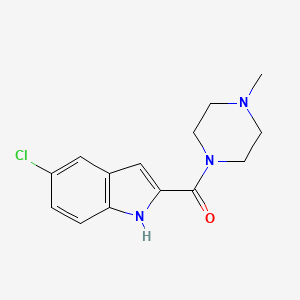

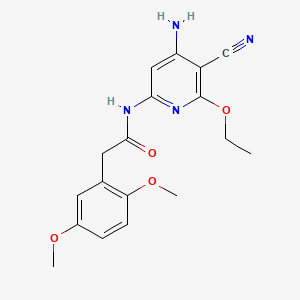
![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)
